4-Isothiocyanato-3-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanato-3-nitrophenol is an organic compound characterized by the presence of both isothiocyanate and nitro functional groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanato-3-nitrophenol typically involves the reaction of 4-amino-3-nitrophenol with thiophosgene or its derivatives. This reaction proceeds under mild conditions, often in the presence of a base such as pyridine, to yield the desired isothiocyanate product . Another method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to produce the isothiocyanate .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of safer and more environmentally friendly reagents, such as elemental sulfur, is also being explored to minimize the use of toxic chemicals like thiophosgene .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isothiocyanato-3-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The isothiocyanate group can be hydrolyzed to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride (NaBH4) is frequently used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines and thiols can react with the phenolic hydroxyl group under basic conditions.
Major Products Formed:
Reduction of Nitro Group: 4-Amino-3-isothiocyanatophenol.
Hydrolysis of Isothiocyanate Group: Corresponding amines and thioureas.
Wissenschaftliche Forschungsanwendungen
4-Isothiocyanato-3-nitrophenol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Isothiocyanato-3-nitrophenol involves the interaction of its functional groups with biological targets:
Isothiocyanate Group: Reacts with nucleophilic sites in proteins and enzymes, leading to the formation of thiourea derivatives and inhibition of enzyme activity.
Similar Compounds:
4-Nitrophenol: Lacks the isothiocyanate group but shares similar reactivity in terms of nitro group reduction.
4-Isothiocyanatophenol: Similar structure but without the nitro group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both isothiocyanate and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
87200-48-4 | |
Molekularformel |
C7H4N2O3S |
Molekulargewicht |
196.19 g/mol |
IUPAC-Name |
4-isothiocyanato-3-nitrophenol |
InChI |
InChI=1S/C7H4N2O3S/c10-5-1-2-6(8-4-13)7(3-5)9(11)12/h1-3,10H |
InChI-Schlüssel |
ZIQUBPCXPIDWOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.